molecular formula C15H15NO4 B2581499 dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate CAS No. 866137-12-4

dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate

Cat. No. B2581499
CAS RN: 866137-12-4
M. Wt: 273.288
InChI Key: LILLDJXVUQUKJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate” has been reported. For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared and evaluated for antibacterial activity . The synthesis involved the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenyl acetic acids .

Scientific Research Applications

Molecular Structure and Synthesis

Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate and its derivatives show intriguing molecular structures, making them subjects of structural analysis using techniques like NMR, single crystal X-ray diffraction, and ab initio calculations. The complex structure, featuring elements like a pyrazole ring and phenyl ring, is not in the same plane, indicating intricate molecular interactions. This complex is a part of molecular studies aiming to understand the molecular architecture and design of novel compounds for various applications (Jiménez-Cruz et al., 2003).

Functionalized Ligands and Metal Coordination

Compounds similar to this compound are synthesized as functionalized ligands. These structures are designed to coordinate with metal atoms, a property potentially useful in the development of catalysts, sensors, or materials for electronic devices. The crystal structures of such compounds reveal interactions like hydrogen bonding, which is critical for their stability and reactivity (Meskini et al., 2011).

Atropisomerism and Steric Effects

Certain malonic ester derivatives exhibit restricted rotation, leading to the formation of atropisomers. These compounds, including derivatives of this compound, provide insights into steric effects and molecular symmetry, contributing to our understanding of isomerism and its implications in chemical reactions and potential pharmaceutical applications (Boiadjiev & Lightner, 2002).

Chemical Synthesis and Organic Chemistry

The compound and its related chemical structures are pivotal in organic synthesis. They serve as building blocks or intermediates in the synthesis of complex molecules. Research in this area focuses on developing novel synthetic routes, improving yields, understanding reaction mechanisms, and exploring the reactivity of these compounds under various conditions (Boichenko et al., 2020).

Mechanism of Action

properties

IUPAC Name

dimethyl 2-(4-pyrrol-1-ylphenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-14(17)13(15(18)20-2)11-5-7-12(8-6-11)16-9-3-4-10-16/h3-10,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILLDJXVUQUKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)N2C=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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